Nitrosamine

説明

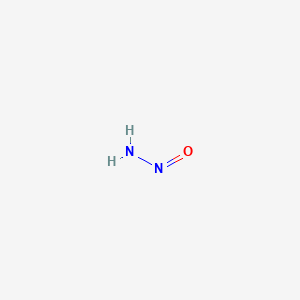

A class of compounds that contain a -NH2 and a -NO radical. Many members of this group have carcinogenic and mutagenic properties.

Structure

3D Structure

特性

IUPAC Name |

nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O/c1-2-3/h(H2,1,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJHFLUAHKGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074037 | |

| Record name | Nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35576-91-1 | |

| Record name | Nitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35576-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035576911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Nitrosamine Formation in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

The unforeseen discovery of nitrosamine impurities in common medications has triggered widespread regulatory action and significant challenges for the pharmaceutical industry. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during its shelf life.[1][2][3] Understanding the fundamental chemical mechanisms, identifying potential sources of precursors, and implementing robust analytical and control strategies are paramount to ensuring patient safety and product quality.

This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, sources of contamination, analytical methodologies for their detection, and a summary of current regulatory perspectives.

Core Chemical Mechanisms of Nitrosation

The formation of N-nitrosamines is a chemical reaction between a nitrosating agent and a secondary, tertiary, or quaternary amine.[1][2]

Key Reactants:

-

Amine Precursors: Secondary amines are the most direct precursors for stable this compound formation.[4] However, tertiary and quaternary amines can also undergo dealkylation to form intermediate secondary amines that subsequently react.[1] Primary amines, while they can be nitrosated, typically form unstable diazonium ions that do not lead to stable nitrosamines.[2]

-

Nitrosating Agents: The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[2][3] Other potential nitrosating agents include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[5]

Reaction Conditions:

The nitrosation reaction is influenced by several factors:

-

pH: The reaction is significantly accelerated under acidic conditions (typically pH < 5), which facilitates the formation of the active nitrosating agent, nitrous acid, from nitrites.[3][6]

-

Temperature: Elevated temperatures can increase the rate of this compound formation and also promote the degradation of raw materials or solvents into amine precursors.[3][7]

-

Presence of Catalysts or Inhibitors: Certain species can influence the reaction. For instance, aldehydes may catalyze nitrosation under specific conditions.[8] Conversely, inhibitors or scavengers such as ascorbic acid (Vitamin C), sodium ascorbate, α-tocopherol, and certain amino acids can be added to formulations to suppress this compound formation by reacting with the nitrosating agent.[9][10]

Below is a diagram illustrating the fundamental pathway of this compound formation.

Caption: General pathway for N-nitrosamine formation from a secondary amine and nitrite.

Sources of Precursors in Pharmaceutical Manufacturing and Storage

Identifying the root cause of this compound contamination requires a thorough evaluation of the entire manufacturing process, from raw materials to the final packaged product.

-

Active Pharmaceutical Ingredient (API) Synthesis:

-

Reagents: Sodium nitrite (NaNO₂) is sometimes used to quench residual azide reagents, which are common in the synthesis of tetrazole rings found in certain drug classes like "sartans".[1][11]

-

Solvents: Common solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can degrade under certain conditions (e.g., high heat) to form secondary amines like dimethylamine (DMA) or N-methyl-4-aminobutyric acid (NMBA), respectively.[1][6][5] These solvents may also contain amine impurities from their own manufacturing process.[2]

-

API Structure: The API itself may contain a secondary or tertiary amine functional group, making it vulnerable to nitrosation. This leads to the formation of this compound Drug Substance-Related Impurities (NDSRIs).[1]

-

-

Drug Product Formulation and Storage:

-

Excipients: Many common pharmaceutical excipients have been found to contain trace levels of nitrites.[6][10][12] While the levels are often in the parts-per-million range, they can be sufficient to cause this compound formation when an amine source is present.

-

Degradation: The API or excipients can degrade over time during storage, releasing vulnerable amines.[7] This reaction can be exacerbated by heat and humidity.[3]

-

Cross-Contamination: Contaminated raw materials, solvents, or inadequately cleaned equipment can introduce amine or nitrite precursors into the manufacturing chain.[6]

-

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can potentially be a source of nitrosating agents.[7]

-

The following diagram illustrates the various potential sources of this compound precursors.

Caption: Potential sources of amine and nitrite precursors in pharmaceutical manufacturing.

Quantitative Data: Regulatory Limits for Common Nitrosamines

Regulatory agencies like the U.S. FDA have established acceptable intake (AI) limits for several common this compound impurities. These limits are based on lifetime cancer risk assessments and are crucial for setting specifications for drug products.

| This compound Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |

| N-nitrosodimethylamine | NDMA | 96.0 |

| N-nitrosodiethylamine | NDEA | 26.5 |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |

| N-nitrosodiisopropylamine | NDIPA | 26.5 |

| N-nitrosoethylisopropylamine | NEIPA | 26.5 |

| N-nitrosodibutylamine | NDBA | 26.5 |

Source: Data compiled from regulatory guidance documents. The AI limit represents the level at or below which the impurity is considered to pose a negligible safety concern.[13]

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound impurities at the required low levels. The most common techniques are mass spectrometry-based methods.[14][15]

Common Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and highly sensitive method suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[16]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Preferred for volatile nitrosamines and also offers high sensitivity and selectivity.[16]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique provides high selectivity, which is crucial for differentiating actual nitrosamines from other structurally similar impurities, ensuring the reliability of results.[17]

Representative Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework. Specific parameters must be optimized and validated for each drug product matrix.

-

Sample Preparation:

-

Accurately weigh a portion of the ground tablets or API powder (e.g., 100 mg).

-

Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and dichloromethane).

-

Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDMA-d6) to ensure accurate quantification.[16]

-

Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.

-

Centrifuge the sample to pelletize any undissolved solids.

-

Transfer the supernatant to a clean vial, potentially concentrating it under a gentle stream of nitrogen if necessary.

-

Filter the final extract through a 0.22 µm filter into an LC vial for analysis.

-

Note: As nitrosamines can be light-sensitive, the use of amber glassware is recommended.[15]

-

-

LC Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A reverse-phase column suitable for separating small polar molecules (e.g., a C18 column).[16]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.[16]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.[16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target this compound and its internal standard. For example, for NDMA, the transition of m/z 75.0 → 58.1 might be monitored.[16]

-

The general workflow for this analytical process is shown below.

Caption: A typical experimental workflow for the analysis of nitrosamines in pharmaceuticals.

Conclusion

The formation of this compound impurities in pharmaceuticals is a complex issue arising from the convergence of specific chemical precursors and reaction conditions. A comprehensive understanding of the underlying reaction mechanisms is essential for drug manufacturers to conduct effective risk assessments, as recommended by global regulatory bodies.[1][18][19] By carefully controlling the quality of raw materials, optimizing manufacturing processes to avoid conditions favorable for nitrosation, and employing validated, highly sensitive analytical methods, the pharmaceutical industry can effectively mitigate the risk of these potentially harmful impurities, ensuring the continued safety and quality of medicines.

References

- 1. fda.gov [fda.gov]

- 2. veeprho.com [veeprho.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ccsnorway.com [ccsnorway.com]

- 5. researchgate.net [researchgate.net]

- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmadigests.com [pharmadigests.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fda.gov [fda.gov]

- 14. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. propharmagroup.com [propharmagroup.com]

- 16. benchchem.com [benchchem.com]

- 17. fda.gov [fda.gov]

- 18. npra.gov.my [npra.gov.my]

- 19. This compound impurities in medications: Guidance - Canada.ca [canada.ca]

Toxicological Profile of Nitrosamine Impurities in Drug Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. Classified as probable human carcinogens based on extensive animal studies, these compounds can form during the synthesis of active pharmaceutical ingredients (APIs), in the finished drug product, or during storage.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound impurities, detailing their mechanisms of toxicity, methodologies for their assessment, and the regulatory landscape governing their control in drug products.

Toxicological Profile of this compound Impurities

Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. Their carcinogenic potential stems from their ability to undergo metabolic activation, leading to the formation of reactive electrophilic species that can alkylate DNA.[4][5][6] This DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations and the initiation of cancer.[3][7]

Genotoxicity and Mutagenicity

This compound impurities are considered potent mutagenic carcinogens and are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7 guideline.[8] Their mutagenicity is a key factor in their carcinogenicity. The primary mechanism involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which hydroxylate the α-carbon of the this compound.[4][6][9] This leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive diazonium ions, which are potent alkylating agents.[4][5][6] These agents can then react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O6-methylguanine is a particularly critical lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired.[6]

Carcinogenicity

The carcinogenicity of numerous nitrosamines has been demonstrated in a variety of animal species, leading to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC).[2][3][10] The carcinogenic potency of different nitrosamines can vary by several orders of magnitude and is influenced by their chemical structure, metabolic activation pathways, and the efficiency of DNA repair mechanisms.[11][12]

Quantitative Toxicological Data

| This compound Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) | TD50 (mg/kg/day) - Rat | Target Organs (in Rodents) |

| N-Nitrosodimethylamine | NDMA | 96[16] | 0.096[13] | Liver, Kidney, Lung[7][11] |

| N-Nitrosodiethylamine | NDEA | 26.5[16] | 0.0265[13] | Liver, Esophagus[7][11] |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | 0.199 | Bladder, Liver |

| N-Nitrosodiisopropylamine | NDIPA | 26.5 | 0.053 | Liver |

| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | 0.048 | Liver |

| N-Nitrosodibutylamine | NDBA | 26.5 | 0.158 | Bladder, Liver, Esophagus |

| N-Nitrosopiperidine | NPIP | 100 | 0.233 | Esophagus, Nasal Cavity, Liver[11] |

| N-Nitrosopyrrolidine | NPYR | 100 | 0.221 | Liver[11] |

| N-Nitrosomorpholine | NMOR | 127 | 0.369 | Liver, Kidney |

Experimental Protocols for Toxicological Assessment

A battery of in vitro and in vivo tests is employed to assess the toxicological profile of this compound impurities. These studies are guided by international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[7][14][19] For nitrosamines, an enhanced protocol is often recommended to improve sensitivity.[12][20]

Methodology:

-

Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[7][19]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. For nitrosamines, a higher concentration of S9 (e.g., 30%) and the use of hamster liver S9 is often recommended.[12][18][21]

-

Exposure Method: The pre-incubation method is generally preferred over the plate incorporation method for nitrosamines. This involves incubating the test substance with the bacterial culture and the S9 mix (if used) for a short period (e.g., 20-30 minutes) before plating on minimal glucose agar plates.[17][20]

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least five different analyzable concentrations should be selected.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Gene Mutation Tests - OECD 488

In vivo studies are crucial to confirm the mutagenic potential observed in vitro and to assess the effects in a whole organism. The Transgenic Rodent (TGR) gene mutation assay is a commonly used method.[5][8][9][21][22]

Methodology:

-

Test System: Transgenic mice or rats carrying multiple copies of a reporter gene (e.g., lacZ or cII) are used.[8][22]

-

Administration: The test substance is administered to the animals, typically for 28 consecutive days, via a relevant route of exposure (e.g., oral gavage).[5][8]

-

Dose Levels: At least three dose levels, along with a negative and a positive control group, are used. The highest dose should induce some evidence of toxicity without causing lethality.

-

Tissue Collection: After the treatment period and a mutation manifestation time (typically 3 days), various tissues (e.g., liver, the primary site of this compound metabolism) are collected.[8]

-

DNA Isolation and Analysis: Genomic DNA is isolated from the collected tissues. The reporter gene is then recovered from the genomic DNA and analyzed for mutations in a bacterial system.

-

Data Analysis: The mutant frequency (the ratio of mutant reporter genes to the total number of recovered reporter genes) is calculated for each animal and each group. A statistically significant, dose-dependent increase in mutant frequency in any tissue indicates a positive result.

Carcinogenicity Studies - OECD 451

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.[1][2][4][15][23]

Methodology:

-

Test System: Typically, two rodent species (e.g., rats and mice) are used.[1][4][23]

-

Group Size: Each dose group and the concurrent control group should consist of at least 50 animals of each sex.[1][2][4][23]

-

Dose Levels: At least three dose levels, plus a control group, are used. The highest dose is typically the maximum tolerated dose (MTD), determined from shorter-term toxicity studies.[4][23]

-

Administration and Duration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[2]

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, a full necropsy is performed on all animals. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Visualizing Key Processes and Pathways

Signaling Pathway of this compound-Induced DNA Damage

Caption: Metabolic activation of nitrosamines and subsequent DNA damage pathway.

Experimental Workflow for Toxicological Assessment of this compound Impurities

Caption: Workflow for the toxicological assessment of this compound impurities.

Logical Framework for this compound Impurity Risk Assessment

Caption: A logical framework for the risk assessment of this compound impurities.

Conclusion

The toxicological profile of this compound impurities necessitates a robust and science-based approach to their control in pharmaceutical products. A thorough understanding of their genotoxic and carcinogenic properties, coupled with the application of validated and sensitive analytical and toxicological testing methods, is essential for ensuring patient safety. Continuous monitoring, risk assessment, and process optimization are critical components of a comprehensive strategy to mitigate the risks associated with these potent impurities. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to navigate the complexities of this compound impurity assessment and control.

References

- 1. policycommons.net [policycommons.net]

- 2. oecd.org [oecd.org]

- 3. This compound Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. oecd.org [oecd.org]

- 6. N-nitrosodiethanolamine: Carcinogenic Potency Database [files.toxplanet.com]

- 7. nib.si [nib.si]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. lhasalimited.org [lhasalimited.org]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Lhasa TD50 or Gold TD50 to set AI limit? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 14. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. lhasalimited.org [lhasalimited.org]

- 18. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Ames test study designs for this compound mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

A Historical Perspective on the Discovery of Nitrosamine Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-nitrosamine impurities in commonly used medications in 2018 triggered a global regulatory and public health crisis that continues to shape pharmaceutical development and manufacturing. These compounds, many of which are classified as probable human carcinogens, were not previously considered routine contaminants in drug products.[1][2] This guide provides a comprehensive historical perspective on the discovery of nitrosamine contamination, delving into the key scientific milestones, the evolution of analytical methodologies, and the metabolic pathways that underpin their carcinogenicity. This document is intended to serve as a technical resource for professionals in the pharmaceutical sciences, offering detailed insights into the scientific and regulatory landscape of this compound impurities.

I. Early Discoveries and Precursors to the Pharmaceutical Crisis

The story of nitrosamines begins long before their detection in pharmaceuticals. The carcinogenic potential of N-nitrosodimethylamine (NDMA), the simplest of the nitrosamines, was first reported in 1956 by British scientists John Barnes and Peter Magee, who observed the formation of liver tumors in rats fed with the compound.[3] Subsequent research throughout the 1960s and 1970s solidified the understanding that many nitrosamines are potent carcinogens in various animal species.[3]

During the 1970s, scientific investigations began to reveal the presence of nitrosamines in a variety of consumer products.[1] These compounds were found to form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite salts, which were commonly used as preservatives in cured meats.[4] This led to concerns about dietary exposure to nitrosamines from foods like bacon, beer, and smoked fish.[4][5]

II. The Pharmaceutical Tipping Point: Valsartan, Ranitidine, and Beyond

The issue of this compound contamination escalated dramatically in June 2018 when the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) reported the detection of NDMA in the active pharmaceutical ingredient (API) of valsartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1][6] The contamination was traced back to a change in the synthetic process by a specific manufacturer.[7] This discovery prompted widespread recalls of valsartan products globally.[2]

A month later, another this compound, N-nitrosodiethylamine (NDEA), was also detected in some sartan medicines.[1] The crisis deepened in September 2019 with the discovery of NDMA in ranitidine, a popular over-the-counter and prescription medication for heartburn.[8][9] Subsequent investigations also found NDMA in metformin, a first-line treatment for type 2 diabetes.[2] These findings demonstrated that the problem was not isolated to a single class of drugs and could arise from various sources, including the manufacturing process of the API, the degradation of the drug substance over time, or interactions with excipients.[10][11]

This series of events led to a paradigm shift in the pharmaceutical industry and among regulatory bodies, necessitating a comprehensive re-evaluation of manufacturing processes and control strategies to mitigate the risk of this compound formation.

III. Quantitative Data on this compound Contamination and Regulatory Limits

The discovery of nitrosamines in pharmaceuticals prompted regulatory agencies to establish acceptable intake (AI) limits to ensure patient safety. These limits are based on a lifetime risk of one additional cancer case in 100,000 people.[12] The tables below summarize the evolution of these limits for common nitrosamines and the reported levels of contamination in affected drug products.

| This compound | FDA/EMA Acceptable Intake (AI) Limit (ng/day) |

| N-Nitrosodimethylamine (NDMA) | 96.0[3][13] |

| N-Nitrosodiethylamine (NDEA) | 26.5[3][13] |

| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96.0[14] |

| N-Nitrosoethylisopropylamine (NEIPA) | 26.5[15] |

| N-Nitrosodiisopropylamine (NDIPA) | 26.5[15] |

| N-Nitrosodibutylamine (NDBA) | 26.5[16] |

| Table 1: Current Acceptable Intake (AI) Limits for Common Nitrosamines in Drug Products. |

| Drug Product | This compound Detected | Reported Concentration Range |

| Valsartan | NDMA, NDEA | NDMA: 0.004 mg/kg to levels exceeding 20 µg per tablet. NDEA: 0.008 - 0.009 mg/kg.[2][7] |

| Ranitidine | NDMA | 0.009 - 0.012 mg/kg, with some quality testing showing levels higher than the acceptable daily intake.[2][3] |

| Metformin | NDMA | Low levels detected, with some samples exceeding the acceptable daily intake limit.[3] |

| Table 2: Reported Levels of this compound Contamination in Recalled Drug Products. |

| Food Product | This compound(s) Detected | Historical Concentration Range (pre-2000s) |

| Cured Meats (e.g., bacon) | NDMA, N-nitrosopyrrolidine (NPYR) | Parts-per-billion levels[4] |

| Beer | NDMA | Parts-per-billion levels[4] |

| Smoked Fish | NDMA | Parts-per-billion levels[11] |

| Table 3: Historical Data on this compound Levels in Food Products. |

IV. Experimental Protocols for this compound Detection

The detection of trace levels of nitrosamines in complex matrices like pharmaceutical products requires highly sensitive and specific analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS).

A. GC-MS Method for Volatile Nitrosamines (e.g., in Valsartan)

This method is suitable for the analysis of volatile nitrosamines like NDMA and NDEA.

1. Sample Preparation (Headspace Analysis):

-

Accurately weigh approximately 500 mg of the valsartan drug substance or a representative portion of ground tablets into a 20 mL headspace vial.[8]

-

Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

-

Immediately cap and crimp the vial.[8]

-

Vortex the sample to ensure dissolution/dispersion.[8]

-

For drug products, allow the vial to sit for approximately 10 minutes and then shake mechanically for at least 30 minutes.[8]

2. GC-MS Parameters:

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977A or equivalent.

-

Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent.[8]

-

Injection Mode: Headspace.[8]

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.

-

MS Ion Source: Electron Ionization (EI).[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]

B. LC-HRMS Method for Nitrosamines in Metformin

This method is suitable for the analysis of both volatile and less volatile nitrosamines and avoids the high temperatures of GC that can cause artificial this compound formation in some drug matrices.

1. Sample Preparation:

-

Accurately weigh approximately 500 mg of metformin drug substance into a 15 mL glass centrifuge tube.[3] For tablets, crush a sufficient number to obtain a target concentration of 100 mg/mL of the API in the final solution.[3]

-

Add 5.0 mL of methanol.[3]

-

Vortex the sample to mix.[3]

-

Shake the sample for 40 minutes using a mechanical wrist shaker.[3]

-

Centrifuge the sample for 15 minutes at 4500 rpm.[3]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[3]

2. LC-HRMS Parameters:

-

LC System: UHPLC system with a temperature-controlled autosampler and column.

-

MS System: High-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).

-

Column: Suitable reverse-phase column (e.g., C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate the nitrosamines from the API.

-

Ion Source: Heated Electrospray Ionization (HESI) in positive mode.

-

Spray Voltage: 3.5 kV.[3]

-

Capillary Temperature: 350 °C.[3]

-

Acquisition Mode: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2.

V. Signaling Pathways and Mechanism of Carcinogenicity

Nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[6] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[17]

Metabolic Activation of NDMA

The primary pathway for the metabolic activation of NDMA involves alpha-hydroxylation, a reaction catalyzed mainly by the CYP2E1 enzyme.[17] This initial step is critical for the formation of the ultimate carcinogenic species.

The methyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming DNA adducts.[6] One of the most critical adducts is O6-methylguanine, which, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[18] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound impurities in pharmaceutical products involves several key steps, from sample preparation to data analysis.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hesiglobal.org [hesiglobal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. jchr.org [jchr.org]

- 14. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]

- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. mdpi.com [mdpi.com]

- 18. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Concern: A Technical Guide to the Structure and Reactivity of Nitrosamine Classes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines, a class of potent genotoxic impurities, have garnered significant attention within the pharmaceutical industry and regulatory bodies. Their inadvertent formation in drug products poses a considerable risk to patient safety, necessitating a thorough understanding of their chemical properties. This in-depth technical guide provides a comprehensive overview of the chemical structure, classification, and reactivity of different nitrosamine classes. It details the mechanisms of their formation, metabolic activation into DNA-reactive species, and the resulting genotoxicity. Furthermore, this guide presents key quantitative data on their carcinogenic potency and physicochemical properties in structured tables for comparative analysis. Detailed experimental protocols for the detection and genotoxicity assessment of nitrosamines are also provided to aid researchers in their analytical and toxicological evaluations. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows, offering a clear and concise understanding of the complex processes involved.

Introduction to N-Nitrosamines

N-nitrosamines are organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen atom (R¹R²N-N=O).[1] The core C₂N₂O structure of nitrosamines is planar, a feature established by X-ray crystallography.[2] In cases of asymmetrical substitution (where R¹ and R² are different), restricted rotation around the N-N bond, which exhibits partial double-bond character, can lead to the existence of stable rotational isomers, or rotamers.[3] These compounds are of significant concern as many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[1][4] Their presence as impurities in pharmaceuticals, food, and consumer products has prompted stringent regulatory actions worldwide.[5][6]

Nitrosamines can be broadly categorized based on their volatility and origin:

-

Volatile Nitrosamines: These are typically small alkyl nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are readily amenable to analysis by gas chromatography.

-

Non-Volatile Nitrosamines: This category includes a wider range of structures with lower volatility, often requiring liquid chromatography for analysis.

-

Tobacco-Specific Nitrosamines (TSNAs): A group of nitrosamines found primarily in tobacco products, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[7]

-

This compound Drug Substance-Related Impurities (NDSRIs): These are nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) or its fragments and are formed through nitrosation of the API or its impurities.[1]

Chemical Structure and Physicochemical Properties

The reactivity and biological activity of nitrosamines are intrinsically linked to their chemical structure. The nature of the alkyl or aryl substituents on the amine nitrogen dictates the compound's physicochemical properties, such as molecular weight, polarity, and volatility. These properties, in turn, influence their behavior in analytical systems and their biological fate.

| This compound | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |

| N-Nitrosodimethylamine | NDMA | 74.08 | 151-153 | Miscible |

| N-Nitrosodiethylamine | NDEA | 102.14 | 177 | Soluble (10.6 g/100 mL) |

| N-Nitrosodi-n-propylamine | NDPA | 130.19 | 204 | Sparingly soluble |

| N-Nitrosodi-n-butylamine | NDBA | 158.24 | 235-240 | Slightly soluble |

| N-Nitrosopiperidine | NPIP | 114.15 | 218 | Soluble |

| N-Nitrosopyrrolidine | NPYR | 100.12 | 214 | Miscible |

| N-Nitrosomorpholine | NMOR | 116.12 | 224 | Miscible |

Data compiled from various sources.[8][9]

Formation and Reactivity

Mechanism of this compound Formation

The most common pathway for this compound formation involves the reaction of a nitrosatable amine (secondary, tertiary, or quaternary) with a nitrosating agent.[5][10] This reaction is typically favored under acidic conditions (optimally pH 3.0-4.0) or at elevated temperatures.[10][11]

The key steps are:

-

Formation of the Nitrosating Agent: In the presence of acid, nitrite salts (NO₂⁻) form nitrous acid (HNO₂).[2]

-

Nitrosation of the Amine: The nitrous acid or its activated forms (e.g., dinitrogen trioxide, N₂O₃) react with the unprotonated amine to form the N-nitrosamine.

Secondary amines are generally the most reactive precursors for this compound formation.[12] Tertiary amines can also undergo nitrosative cleavage to yield a this compound and a carbonyl compound.

Chemical Reactivity of Nitrosamines

Generally, N,N-dialkyl nitrosamines are relatively unreactive compounds, often requiring harsh conditions or highly reactive reagents to undergo chemical transformation.[13][14] Their reactivity is a critical factor in assessing their potential to be purged during pharmaceutical manufacturing processes.

Key reactions of nitrosamines include:

-

Reduction: Nitrosamines can be reduced to the corresponding hydrazines or amines using reagents like lithium aluminum hydride or catalytic hydrogenation.[13]

-

Oxidation: Oxidation of nitrosamines can yield nitramines.[2]

-

Denitrosation: Under strongly acidic conditions, the N-NO bond can be cleaved, regenerating the secondary amine. This reaction can be accelerated by nucleophiles.[2]

-

α-Lithiation: The protons on the carbon atom alpha to the amine nitrogen are acidic and can be removed by strong bases like lithium diisopropylamide (LDA), creating a nucleophilic center for further synthetic transformations.[2]

-

Fischer-Hepp Rearrangement: Aryl nitrosamines can rearrange in the presence of acid to form para-nitroso aromatic amines.[13]

Metabolic Activation and Genotoxicity

Nitrosamines themselves are not directly carcinogenic; they require metabolic activation to exert their genotoxic effects.[2][15] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8][16]

The Metabolic Activation Pathway

The critical first step in the activation of most carcinogenic nitrosamines is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).[17][18]

-

α-Hydroxylation: CYP enzymes, such as CYP2A6 and CYP2E1, catalyze the addition of a hydroxyl group to the α-carbon.[19]

-

Spontaneous Decomposition: The resulting α-hydroxythis compound is unstable and spontaneously decomposes.[15]

-

Formation of Electrophilic Diazonium Ions: The decomposition generates a highly reactive alkyldiazonium ion.[18]

-

DNA Adduct Formation: This electrophilic diazonium ion can then attack nucleophilic sites on DNA bases (such as guanine and adenine), forming covalent DNA adducts.[7][8]

If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[8]

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Investigation of this compound Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Ames test study designs for this compound mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | H2N2O | CID 37183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. cir-safety.org [cir-safety.org]

- 16. lhasalimited.org [lhasalimited.org]

- 17. researchgate.net [researchgate.net]

- 18. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

Unmasking a Hidden Threat: An In-depth Technical Guide to Nitrosamine Contamination in Drug Manufacturing

For Immediate Release

[City, State] – December 16, 2025 – The pharmaceutical industry continues to grapple with the persistent challenge of nitrosamine impurities, a class of probable human carcinogens, that have been detected in various drug products, leading to widespread recalls and heightened regulatory scrutiny.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the common sources of this compound contamination in drug manufacturing, detailed analytical methodologies for their detection, and strategies for risk mitigation.

The Genesis of a Contaminant: Primary Sources of this compound Formation

This compound impurities can emerge at various stages of the drug manufacturing process, from the synthesis of the active pharmaceutical ingredient (API) to the storage of the final drug product.[5][6] Their formation is a chemical reaction between a nitrosating agent (such as nitrites) and a secondary or tertiary amine, often under acidic conditions or at elevated temperatures.[7][8][9]

1. Raw Materials: The Initial Breeding Ground

The journey of contamination frequently begins with the raw materials used in API synthesis.

-

Starting Materials and Intermediates: These foundational components can themselves be contaminated with amines or nitrites, introducing the necessary precursors for this compound formation.[8]

-

Reagents and Solvents: Common solvents like dimethylformamide (DMF) can degrade to form secondary amines, such as dimethylamine (DMA), which can then react with nitrosating agents.[9] Similarly, reagents and catalysts may contain amine impurities. The use of recovered or recycled solvents poses a significant risk if not properly controlled, as they can become a repository for amine residues from various processes.[1]

-

Water: Potable water used in manufacturing may contain low levels of nitrites, which can contribute to this compound formation.[8]

2. Manufacturing Processes: A Confluence of Risk Factors

The very conditions of drug synthesis can inadvertently foster the creation of nitrosamines.

-

Reaction Conditions: Acidic pH and high temperatures are well-known catalysts for the reaction between amines and nitrites.[7]

-

Cross-Contamination: The use of shared manufacturing equipment without adequate cleaning validation can lead to the carryover of nitrosating agents or amine-containing residues from one process to another.[8]

-

API Degradation: The API itself can degrade over time, releasing amines that can then form nitrosamines if a nitrosating source is present.[8]

3. Packaging and Storage: The Final Frontier of Contamination

Even after a drug is manufactured, the risk of this compound formation is not eliminated.

-

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents that can leach into the drug product, especially under conditions of heat and humidity.[8]

-

Storage Conditions: Elevated temperatures and prolonged storage can accelerate the degradation of the API and excipients, potentially leading to the formation of nitrosamines.[7]

Quantifying the Threat: A Look at Contamination Levels

The discovery of this compound impurities has led to numerous drug recalls. The table below summarizes the acceptable daily intake limits set by regulatory bodies and reported contamination levels in some recalled products.

| This compound Impurity | Common Abbreviation | Acceptable Intake (AI) Limit (ng/day) | Drug Class Affected (Examples) | Reported Contamination Levels (per tablet/capsule) |

| N-Nitrosodimethylamine | NDMA | 96.0 | Angiotensin II Receptor Blockers (ARBs), Ranitidine, Metformin | Up to 20.19 µg in a valsartan product |

| N-Nitrosodiethylamine | NDEA | 26.5 | ARBs | Up to 1.31 µg in a valsartan product |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 | ARBs (Losartan, Valsartan) | Detected, but specific quantitative levels not always publicly reported |

| Nitroso-Orphenadrine | NMOA | 26.5 | Orphenadrine | Levels exceeding the acceptable intake limit |

Note: The reported contamination levels can vary significantly between different products and batches. The Acceptable Intake (AI) limits are based on a lifetime exposure risk.[1][10]

The Chemist's Gauntlet: this compound Formation Pathways

The formation of nitrosamines is a well-understood chemical process. The following diagram illustrates the general reaction pathway.

Caption: General chemical reaction pathway for the formation of nitrosamines.

Detecting the Invisible: Experimental Protocols for this compound Analysis

Highly sensitive and specific analytical methods are required to detect and quantify the trace levels of nitrosamines in pharmaceutical products. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[11][12]

Protocol 1: LC-MS/MS Method for this compound Analysis

This method is versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.

1. Sample Preparation (Liquid-Liquid Extraction): a. Weigh an appropriate amount of the powdered drug product (e.g., 100 mg) into a centrifuge tube.[13] b. Add a suitable extraction solvent (e.g., 1 mL of methanol or a mixture of methanol and water).[13] c. Add an internal standard solution (stable isotope-labeled analogues of the target nitrosamines are recommended for accuracy). d. Vortex the mixture for a specified time (e.g., 20 minutes) to ensure thorough extraction. e. Centrifuge the sample to separate the solid and liquid phases. f. Filter the supernatant through a 0.2 µm filter into an autosampler vial for analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

-

Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).

-

Mobile Phase B: An organic solvent such as methanol or acetonitrile.

-

Gradient Program: A gradient elution is typically used to achieve optimal separation of the target nitrosamines.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is often employed.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the target nitrosamines. Specific precursor-to-product ion transitions are monitored for each this compound.

Protocol 2: GC-MS/MS Method for Volatile this compound Analysis

This method is particularly suitable for the analysis of volatile nitrosamines.

1. Sample Preparation (Headspace Analysis): a. Weigh an appropriate amount of the drug product into a headspace vial.[13] b. Add a suitable solvent (e.g., water or an organic solvent).[13] c. Add an internal standard solution. d. Seal the vial immediately.[13] e. Incubate the vial at a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace.

2. GC Conditions:

-

GC System: A gas chromatograph equipped with a headspace autosampler.

-

Column: A capillary column with a suitable stationary phase (e.g., a wax-type column).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.

-

Injection Mode: Headspace injection is used to introduce the volatile compounds into the GC system.

3. MS/MS Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for selective detection and quantification.

A Proactive Stance: Risk Assessment and Mitigation Workflow

A robust quality risk management approach is essential to control this compound impurities. The following diagram outlines a typical workflow for this compound risk assessment and mitigation.

References

- 1. sedgwick.com [sedgwick.com]

- 2. Latest nitrosamines recall spotlighting need to control pharmaceutical impurities | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Critical Analysis of Drug Product Recalls due to this compound Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmadigests.com [pharmadigests.com]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 12. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosamine drug substance-related impurities (NDSRIs) have emerged as a significant concern in the pharmaceutical industry due to their potential carcinogenic risk.[1] These impurities are structurally similar to the active pharmaceutical ingredient (API) and can form during the manufacturing process or during storage of the drug product.[2] Understanding the complex formation pathways of NDSRIs is crucial for developing effective control and mitigation strategies to ensure patient safety and regulatory compliance. This technical guide provides a comprehensive overview of the core formation pathways of NDSRIs, detailed experimental protocols for their analysis, and strategies for their mitigation.

Core Formation Pathways of NDSRIs

The formation of NDSRIs predominantly occurs through the reaction of a nitrosatable amine functional group present in the API, its precursors, or degradation products, with a nitrosating agent.

The Primary Nitrosation Reaction

The most common pathway for NDSRI formation involves the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid (HNO₂), which is formed from nitrite salts under acidic conditions.[2][3]

-

Secondary Amines: These are highly susceptible to nitrosation, readily reacting with nitrous acid to form stable N-nitrosamines.[3] The reaction is typically favored under acidic pH conditions.

-

Tertiary Amines: The nitrosation of tertiary amines is a more complex process that involves a dealkylation step to form a secondary amine intermediate, which then reacts to form the this compound. This pathway is generally slower than the direct nitrosation of secondary amines.

-

Quaternary Amines: These can also be precursors to NDSRIs, often through degradation to tertiary or secondary amines which then undergo nitrosation.[2]

dot

Core NDSRI Formation Pathway

Sources of Amine Precursors

The vulnerable amine functionality can originate from several sources within the drug substance and product:

-

Active Pharmaceutical Ingredient (API): Many APIs contain secondary or tertiary amine moieties as part of their molecular structure.

-

API Degradation Products: The degradation of the API during manufacturing or storage can lead to the formation of amine-containing impurities.

-

Reagents and Solvents: Residual amines from reagents or solvents used in the API synthesis can carry over into the final product. For instance, dimethylformamide (DMF) can be a source of dimethylamine.

Sources of Nitrosating Agents

The primary nitrosating agents are nitrites, which can be introduced into the drug product from various sources:

-

Excipients: Nitrite impurities are commonly found in a wide range of pharmaceutical excipients at parts-per-million (ppm) levels.[4] The variability in nitrite levels across different excipient suppliers and even between different lots from the same supplier can be significant.[5]

-

Water: Water used in the manufacturing process can also contain trace amounts of nitrites.

-

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrogen oxides, which can act as nitrosating agents.

Key Factors Influencing NDSRI Formation

Several factors can influence the rate and extent of NDSRI formation:

-

pH: Acidic conditions generally favor the formation of nitrous acid from nitrites, thereby accelerating the nitrosation reaction.[3]

-

Temperature: Elevated temperatures during manufacturing processes (e.g., drying) or storage can increase the rate of NDSRI formation.

-

Water Content: The presence of water can facilitate the mobility of reactants within a solid dosage form, promoting the reaction between the amine and the nitrosating agent.[6]

-

Presence of Catalysts: Certain impurities, such as formaldehyde, can catalyze the nitrosation of secondary amines.

-

Manufacturing Process: Wet granulation processes, which involve the use of water and heat, have been shown to be a higher risk for NDSRI formation compared to direct compression.[7]

Experimental Protocols for NDSRI Analysis

Accurate and sensitive analytical methods are essential for the detection and quantification of NDSRIs at trace levels. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Forced Nitrosation (Stress Testing) Protocol

Forced nitrosation studies are conducted to assess the potential of a drug substance to form NDSRIs under worst-case conditions.

-

Objective: To determine if an API can form an NDSRI when exposed to an excess of a nitrosating agent.

-

Procedure:

-

Dissolve the API in a suitable solvent.

-

Add a stoichiometric excess of a nitrosating agent (e.g., sodium nitrite).

-

Adjust the pH to acidic conditions (e.g., pH 3-4) using an appropriate acid.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.

-

Quench the reaction.

-

Analyze the sample using a validated analytical method (e.g., LC-MS/MS) to detect the presence of any formed NDSRI.[8]

-

dot

Forced Nitrosation Experimental Workflow

General LC-MS/MS Protocol for NDSRI Quantification in Solid Oral Dosage Forms

This protocol provides a general framework for the analysis of NDSRIs in tablets. Method optimization and validation are crucial for each specific drug product.

-

Sample Preparation:

-

Accurately weigh and crush a representative number of tablets to obtain a fine powder.

-

Weigh an appropriate amount of the powdered sample into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Vortex and/or sonicate the sample to ensure complete extraction of the NDSRI.

-

Centrifuge the sample to pellet the excipients.

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial.[9]

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 1-10 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

-

MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each NDSRI for confirmation and quantification.[10][11]

-

General GC-MS/MS Protocol for Volatile this compound Analysis

This protocol is suitable for the analysis of volatile nitrosamines that may be present as impurities.

-

Sample Preparation:

-

For solid samples, dissolve in a suitable solvent (e.g., dichloromethane).

-

For liquid samples, direct injection or liquid-liquid extraction may be employed.

-

Headspace analysis can be used for highly volatile nitrosamines.

-

-

GC-MS/MS Instrumentation and Conditions:

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a wax-type column).[12]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program to ensure separation of the analytes.

-

Injector Temperature: Typically around 250°C.

-

Ionization Source: Electron Ionization (EI).

-

MRM Transitions: Specific precursor-to-product ion transitions for each target this compound.[13]

-

Quantitative Data on NDSRI Formation and Mitigation

The following tables summarize key quantitative data related to NDSRI formation and mitigation strategies.

Table 1: Nitrite Levels in Common Pharmaceutical Excipients

| Excipient Category | Excipient Example | Average Nitrite Level (µg/g) | Reference |

| Fillers/Diluents | Microcrystalline Cellulose | ~1 | [14] |

| Fillers/Diluents | Lactose | ~1 | [14] |

| Binders | Povidone | Varies | [15] |

| Disintegrants | Crospovidone | Varies | [15] |

| Disintegrants | Croscarmellose Sodium | Varies | [5] |

| Lubricants | Magnesium Stearate | Low | [6] |

Note: Nitrite levels can vary significantly between suppliers and batches.[5]

Table 2: Effectiveness of Nitrosation Inhibitors

| Inhibitor (Antioxidant) | Concentration | % Inhibition of NDSRI Formation | Reference |

| Ascorbic Acid (Vitamin C) | ~1 wt% | >80% | [16] |

| Sodium Ascorbate | ~1 wt% | >80% | [16] |

| α-Tocopherol (Vitamin E) | ~1 wt% | >80% | [16] |

| Caffeic Acid | ~1 wt% | >80% | [16] |

| Ferulic Acid | ~1 wt% | >80% | [16] |

Note: The effectiveness of inhibitors can be dependent on the specific drug substance and formulation.[7]

Mitigation Strategies for NDSRIs

A multi-faceted approach is required to effectively mitigate the risk of NDSRI formation.

Formulation Design and Optimization

-

Selection of Low-Nitrite Excipients: Sourcing excipients with consistently low levels of nitrite impurities is a primary strategy.[7] Establishing a robust supplier qualification program is essential.

-

Use of Nitrosation Inhibitors (Scavengers): The addition of antioxidants to the formulation can effectively inhibit NDSRI formation by reacting with nitrosating agents.[4][17] Commonly used inhibitors include ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E).[4]

-

pH Modification: Maintaining a neutral or basic microenvironment within the drug product can significantly reduce the rate of nitrosation. This can be achieved by incorporating pH modifiers such as sodium carbonate.[4]

Manufacturing Process Control

-

Avoidance of High-Risk Processes: Where feasible, manufacturing processes with a lower risk of NDSRI formation, such as direct compression instead of wet granulation, should be considered.[7]

-

Control of Manufacturing Parameters: Optimizing parameters such as temperature and drying time can help to minimize NDSRI formation.

API Synthesis and Purification

-

Control of Raw Materials: Careful selection and control of starting materials, reagents, and solvents to minimize the introduction of amine and nitrite impurities.

-

Process Optimization: Modifying synthetic routes to avoid the use of nitrosating agents or to ensure their effective removal.

-

Purification: Implementing effective purification steps to remove any potential this compound precursors from the final API.

dot

Overview of NDSRI Mitigation Strategies

Conclusion

The formation of this compound Drug Substance-Related Impurities is a complex issue influenced by a multitude of factors related to the drug substance, excipients, and manufacturing process. A thorough understanding of the underlying chemical pathways is paramount for the development of effective risk assessment and mitigation strategies. By implementing robust analytical methodologies for detection and quantification, and by employing a combination of formulation design, process control, and API synthesis optimization, the pharmaceutical industry can effectively manage and control the presence of these potentially harmful impurities, ensuring the safety and quality of medicines. Continuous research and collaboration between industry, academia, and regulatory bodies will be essential to further advance the understanding and control of NDSRIs.

References

- 1. This compound Drug Substance-Related Impurities (NDSRIs) in Pharmaceuticals: Formation, Mitigation Strategies, and Emphasis on Mutagenicity Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on possible mitigation strategies to reduce the risk of this compound drug substance-related impurities in drug products | FDA [fda.gov]

- 5. A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FDA Workshop: Mitigation Strategies for this compound Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. efpia.eu [efpia.eu]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 12. gcms.cz [gcms.cz]

- 13. restek.com [restek.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmtech.com [pharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

Role of secondary and tertiary amines in nitrosamine formation

An In-depth Technical Guide on the Role of Secondary and Tertiary Amines in Nitrosamine Formation

Introduction

N-nitrosamines are a class of chemical compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] The discovery of these impurities in various drug products has led to widespread recalls and intensified regulatory scrutiny. Nitrosamines can form during the synthesis, formulation, or storage of drug products when a nitrosatable amine precursor reacts with a nitrosating agent.[1] Understanding the distinct roles and reaction mechanisms of different amine precursors—specifically secondary and tertiary amines—is fundamental for researchers, scientists, and drug development professionals to perform accurate risk assessments and implement effective mitigation strategies. This guide provides a detailed examination of the chemical pathways, kinetics, influencing factors, and analytical methodologies related to this compound formation from secondary and tertiary amines.

Core Chemical Principles of this compound Formation

The formation of N-nitrosamines requires three fundamental components:

-

A nitrosatable amine (secondary or tertiary).[2]

-

A nitrosating agent.[2]

-

Conditions conducive to the reaction, such as an acidic environment.[2][3]

The most common nitrosating agent in pharmaceutical contexts is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[4] The nitrous acid is then protonated and loses water to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile in the nitrosation reaction.[5] Other nitrosating agents can include dinitrogen trioxide (N₂O₃) and nitrosyl halides.[6][7]

The Role of Secondary Amines

Secondary amines are the most reactive precursors for N-nitrosamine formation.[8] Their direct reaction with a nitrosating agent is a well-established and relatively rapid pathway.

Mechanism of Nitrosation

The reaction proceeds via a direct nucleophilic attack by the lone pair of electrons on the nitrogen atom of the secondary amine (R₂NH) on the electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺).[5] This forms an unstable N-nitrosammonium ion intermediate, which is then deprotonated, typically by a water molecule, to yield a stable N-nitrosamine (R₂N-NO).[5] Because the resulting this compound lacks a proton on the nitrogen atom, it does not undergo further reactions like tautomerism, rendering it stable under typical conditions.[5]

Figure 1. Mechanism of N-nitrosamine formation from a secondary amine.

The Role of Tertiary Amines

Tertiary amines can also serve as precursors to N-nitrosamines, although the reaction mechanism is more complex and generally much slower than that of secondary amines.[4][9] The primary pathway involves a dealkylative nitrosation process.

Mechanism of Dealkylative Nitrosation

In this mechanism, the tertiary amine reacts with a nitrosating agent (like N₂O₃), leading to the cleavage of an alkyl group.[4][10] This process generates an iminium ion intermediate and ultimately a secondary amine.[4] This newly formed secondary amine can then readily react with another nitrosating agent molecule via the direct pathway described previously to form a stable N-nitrosamine.[8] Because this pathway requires an initial, often rate-limiting, dealkylation step, the overall rate of this compound formation from tertiary amines is significantly lower than from corresponding secondary amines.[9] For example, the rate of N-nitrosodibutylamine formation from tributylamine (a tertiary amine) was found to be two orders of magnitude lower than from di-n-butylamine (a secondary amine) under similar conditions.[9]

Figure 2. Dealkylative nitrosation pathway for tertiary amines.

Factors Influencing this compound Formation

Several environmental and chemical factors critically influence the rate and extent of this compound formation.

-

pH: The reaction is highly pH-dependent. Acidic conditions are required to form the active nitrosating agent, nitrous acid.[3] The optimal pH for the nitrosation of most secondary and tertiary amines is typically in the range of 2.5 to 3.4.[10] At very low pH, the reaction rate can decrease because the amine precursor becomes protonated, reducing the nucleophilicity of its nitrogen atom.[8]

-

Temperature: Higher temperatures generally accelerate the rate of this compound formation.[3] This is a critical consideration during drug manufacturing processes involving heat (e.g., drying) and during long-term storage.[3]

-

Amine Basicity and Structure: The reactivity of an amine is influenced by its structural characteristics.[11] Less basic amines are generally more prone to forming N-nitrosamines.[2] Steric hindrance around the nitrogen atom can also reduce the reaction rate.

-

Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction.

-

Catalysts: Anions like thiocyanate can be effective catalysts.[12] Notably, certain carbonyl compounds, especially formaldehyde, can significantly enhance this compound formation by reacting with secondary amines to form highly reactive iminium ion intermediates.[13][14]

-

Inhibitors: Compounds that can scavenge nitrosating agents, such as ascorbic acid (Vitamin C) and phenols, act as inhibitors by reacting with nitrous acid more rapidly than the amine precursors do.[12]

-

Quantitative Data on this compound Formation

The propensity for an amine to form a this compound varies significantly based on its class (secondary vs. tertiary) and structure. The following tables summarize key quantitative findings from the literature.

Table 1: Comparative Reactivity of Secondary vs. Tertiary Amines

| Amine Class | Precursor Example | Product | Relative Rate of Formation | Reference |

| Secondary Amine | Di-n-butylamine | N-nitrosodibutylamine (NDBA) | Baseline (High) | [9][15] |

| Tertiary Amine | Tributylamine | N-nitrosodibutylamine (NDBA) | ~100x slower than Di-n-butylamine | [9][15] |

Table 2: Catalytic Effect of Formaldehyde on this compound Formation Rates from Secondary Amines

Conditions: pH 7, 10 mM secondary amine, 50 mM nitrite. Rates are presented to show the relative enhancement.

| Secondary Amine Precursor | This compound Product | Formation Rate (without Formaldehyde) (µM min⁻¹) | Formation Rate (with 10 mM Formaldehyde) (µM min⁻¹) | Enhancement Factor | Reference |

| Dimethylamine (DMA) | NDMA | 3.09 x 10⁻³ | 0.16 | ~52x | [13] |

| Diethylamine (DEA) | NDEA | 1.62 x 10⁻⁴ | 0.0246 | ~152x | [13] |

| N-methylethanolamine (NMEA) | NMEA | 6.41 x 10⁻⁴ | 0.043 | ~67x | [13] |

| Pyrrolidine (PYR) | NPYR | 3.69 x 10⁻⁴ | 0.0018 | ~5x | [13] |

| Morpholine (MOR) | NMOR | 0.17 | 0.44 | ~2.6x | [13] |

Experimental Protocols for this compound Analysis